molecular formula C17H12N2O2 B2603888 2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile CAS No. 478033-39-5

2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile

Cat. No.: B2603888
CAS No.: 478033-39-5
M. Wt: 276.295
InChI Key: KENXWPZJVCDBFU-YBFXNURJSA-N
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Description

This compound, with the CAS Number 478033-39-5, is a solid substance . It has a molecular weight of 276.29 . The IUPAC name for this compound is 2-{[(E)-(5-methyl-2-furyl)methylidene]amino}-5-phenyl-3-furonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H12N2O2/c1-12-7-8-15(20-12)11-19-17-14(10-18)9-16(21-17)13-5-3-2-4-6-13/h2-9,11H,1H3/b19-11+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The compound is a solid . Its molecular weight is 276.29 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile and its derivatives have been explored in various synthetic pathways and chemical reactions, highlighting its versatility in organic synthesis. For instance, derivatives of 2-amino-4-methyl-5-phenylfuran-3-carbonitrile have been synthesized through acid-mediated cyclization processes, showcasing the compound's ability to undergo transformations under specific conditions to access a variety of functional groups and structures (Watanuki et al., 2004). Additionally, the compound has been used in the synthesis of complex molecules like 5-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, indicating its role in building heterocyclic systems with potential biological activity (Youssef & Omar, 2007).

Applications in Material Science

The structure and reactivity of this compound suggest potential applications beyond organic synthesis, including material science. For instance, derivatives of furan-carbonitriles have been investigated as corrosion inhibitors, highlighting the practical applications of these compounds in protecting metals against corrosion. This application is particularly relevant in industries where metal longevity is critical (Verma et al., 2015).

Potential Biological Activity

The structural motifs present in this compound derivatives are often found in biologically active molecules. Although specific studies focusing on the biological activities of this exact compound were not identified, related furan and pyrrole derivatives have been explored for various biological applications, including antimicrobial and antifungal activities. This suggests that further investigation into the biological properties of this compound and its derivatives could be fruitful (Goswami et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Properties

IUPAC Name

2-[(E)-(5-methylfuran-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-12-7-8-15(20-12)11-19-17-14(10-18)9-16(21-17)13-5-3-2-4-6-13/h2-9,11H,1H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENXWPZJVCDBFU-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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